molecular formula C18H20N4O3S B11009968 N-{(2S)-1-[(3-hydroxypropyl)amino]-1-oxopropan-2-yl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide

N-{(2S)-1-[(3-hydroxypropyl)amino]-1-oxopropan-2-yl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide

Cat. No.: B11009968
M. Wt: 372.4 g/mol
InChI Key: SGMTWHGKRYJKPN-LBPRGKRZSA-N
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Description

N-{(1S)-2-[(3-HYDROXYPROPYL)AMINO]-1-METHYL-2-OXOETHYL}-2-(1H-PYRROL-1-YL)-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzothiazole ring, a pyrrole ring, and a carboxamide group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(1S)-2-[(3-HYDROXYPROPYL)AMINO]-1-METHYL-2-OXOETHYL}-2-(1H-PYRROL-1-YL)-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole ring, followed by the introduction of the pyrrole ring and the carboxamide group. Key steps in the synthesis may include:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a condensation reaction with an appropriate aldehyde or ketone.

    Formation of the Carboxamide Group: The carboxamide group is typically introduced through an amidation reaction involving an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{(1S)-2-[(3-HYDROXYPROPYL)AMINO]-1-METHYL-2-OXOETHYL}-2-(1H-PYRROL-1-YL)-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted benzothiazole derivatives.

Scientific Research Applications

N-{(1S)-2-[(3-HYDROXYPROPYL)AMINO]-1-METHYL-2-OXOETHYL}-2-(1H-PYRROL-1-YL)-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Due to its potential biological activity, the compound may be investigated for its therapeutic potential in treating various diseases. It could serve as a lead compound for drug development.

    Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{(1S)-2-[(3-HYDROXYPROPYL)AMINO]-1-METHYL-2-OXOETHYL}-2-(1H-PYRROL-1-YL)-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-{(1S)-2-[(3-HYDROXYPROPYL)AMINO]-1-METHYL-2-OXOETHYL}-2-(1H-PYRROL-1-YL)-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE include other benzothiazole derivatives, pyrrole derivatives, and carboxamide-containing compounds. Examples include:

    2-(1H-Pyrrol-1-yl)-1,3-benzothiazole: A simpler benzothiazole derivative with a pyrrole ring.

    N-(2-Benzothiazolyl)-2-(1H-pyrrol-1-yl)acetamide: A related compound with a similar structure but different functional groups.

    Benzothiazole-6-carboxamide: A benzothiazole derivative with a carboxamide group but lacking the pyrrole ring.

Uniqueness

The uniqueness of N-{(1S)-2-[(3-HYDROXYPROPYL)AMINO]-1-METHYL-2-OXOETHYL}-2-(1H-PYRROL-1-YL)-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity

Properties

Molecular Formula

C18H20N4O3S

Molecular Weight

372.4 g/mol

IUPAC Name

N-[(2S)-1-(3-hydroxypropylamino)-1-oxopropan-2-yl]-2-pyrrol-1-yl-1,3-benzothiazole-6-carboxamide

InChI

InChI=1S/C18H20N4O3S/c1-12(16(24)19-7-4-10-23)20-17(25)13-5-6-14-15(11-13)26-18(21-14)22-8-2-3-9-22/h2-3,5-6,8-9,11-12,23H,4,7,10H2,1H3,(H,19,24)(H,20,25)/t12-/m0/s1

InChI Key

SGMTWHGKRYJKPN-LBPRGKRZSA-N

Isomeric SMILES

C[C@@H](C(=O)NCCCO)NC(=O)C1=CC2=C(C=C1)N=C(S2)N3C=CC=C3

Canonical SMILES

CC(C(=O)NCCCO)NC(=O)C1=CC2=C(C=C1)N=C(S2)N3C=CC=C3

Origin of Product

United States

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